molecular formula C14H23ClN2O B12404150 Angustifoline (hydrochloride)

Angustifoline (hydrochloride)

Cat. No.: B12404150
M. Wt: 270.80 g/mol
InChI Key: PXWXQSXBCFYDIZ-GTCOWVEHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Angustifoline (hydrochloride) can be synthesized through the extraction of alkaloids from Lupinus angustifolius L. The extraction process involves the use of solvents such as methanol or ethanol to isolate the alkaloid content from the plant material . The isolated alkaloids are then purified using chromatographic techniques to obtain pure angustifoline (hydrochloride).

Industrial Production Methods: Industrial production of angustifoline (hydrochloride) involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Angustifoline (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize angustifoline (hydrochloride).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of angustifoline (hydrochloride).

Comparison with Similar Compounds

  • Sparteine
  • Lupanine
  • Lupinine

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

270.80 g/mol

IUPAC Name

(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11;/h2,10-13,15H,1,3-9H2;1H/t10-,11-,12-,13+;/m0./s1

InChI Key

PXWXQSXBCFYDIZ-GTCOWVEHSA-N

Isomeric SMILES

C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2.Cl

Canonical SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2.Cl

Origin of Product

United States

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